

A Comparative Guide to the Spectroscopic Cross-Validation of 2,4-Dimethylstyrene

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Compound of Interest

Compound Name: 2,4-Dimethylstyrene

Cat. No.: B1330402

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For researchers, scientists, and professionals in drug development, the accurate structural elucidation and purity assessment of chemical compounds is paramount. This guide provides a comprehensive cross-validation of **2,4-Dimethylstyrene** using a suite of spectroscopic techniques. By comparing the data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), a high degree of confidence in the compound's identity and integrity can be achieved. This guide also presents a comparison with a structural isomer, 2,5-Dimethylstyrene, to highlight the distinguishing spectroscopic features.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **2,4-Dimethylstyrene** and its isomer, 2,5-Dimethylstyrene.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data for **2,4-Dimethylstyrene** and 2,5-Dimethylstyrene in CDCl_3

2,4-Dimethylstyrene		2,5-Dimethylstyrene	
¹ H NMR	Chemical Shift (ppm)	¹ H NMR	Chemical Shift (ppm)
Ar-H	7.0-7.4 (m, 3H)	Ar-H	6.9-7.2 (m, 3H)
=CH (vinyl)	6.65 (dd, 1H)	=CH (vinyl)	6.68 (dd, 1H)
=CH ₂ (vinyl)	5.65 (d, 1H), 5.20 (d, 1H)	=CH ₂ (vinyl)	5.67 (d, 1H), 5.21 (d, 1H)
Ar-CH ₃	2.30 (s, 3H), 2.25 (s, 3H)	Ar-CH ₃	2.31 (s, 3H), 2.28 (s, 3H)
¹³ C NMR	Chemical Shift (ppm)	¹³ C NMR	Chemical Shift (ppm)
Ar-C (quaternary)	137.9, 136.5, 135.2	Ar-C (quaternary)	137.8, 135.8, 134.1
Ar-CH	130.1, 127.0, 126.6	Ar-CH	130.2, 128.8, 127.9
=CH (vinyl)	136.8	=CH (vinyl)	136.3
=CH ₂ (vinyl)	112.5	=CH ₂ (vinyl)	113.4
Ar-CH ₃	21.1, 19.8	Ar-CH ₃	20.9, 19.2

Data compiled from publicly available spectral databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Key Infrared (IR) Absorption Bands for **2,4-Dimethylstyrene**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080	=C-H stretch (vinyl)	Medium
~2950	-C-H stretch (methyl)	Strong
~1630	C=C stretch (vinyl)	Medium
~1615, ~1500	C=C stretch (aromatic)	Medium-Strong
~990, ~910	C-H out-of-plane bend (vinyl)	Strong
~825	Ring breathing mode	Medium

Data compiled from spectral databases and related literature.[\[5\]](#)

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **2,4-Dimethylstyrene**

Solvent	λ_{max} (nm)
Not specified	~250

Data obtained from the NIST WebBook.[\[6\]](#)

Table 4: Mass Spectrometry (MS) Data for **2,4-Dimethylstyrene**

m/z	Relative Intensity	Assignment
132	High	Molecular Ion (M^+)
117	High	$[M-\text{CH}_3]^+$
115	Medium	$[M-\text{CH}_3-\text{H}_2]^+$

Data obtained from the NIST WebBook and PubChem.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,4-Dimethylstyrene** in approximately 0.6 mL of deuterated chloroform (CDCl_3). Filter the solution into a clean 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat **2,4-Dimethylstyrene** directly onto the ATR crystal. For transmission IR, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[\[9\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or salt plates.
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .[\[10\]](#)
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **2,4-Dimethylstyrene** in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[\[11\]](#)
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction from approximately 400 to 200 nm.[\[12\]](#)[\[13\]](#)
 - Rinse the cuvette with the sample solution and then fill it with the sample.
 - Scan the sample over the same wavelength range to obtain the UV-Vis spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).[\[14\]](#)

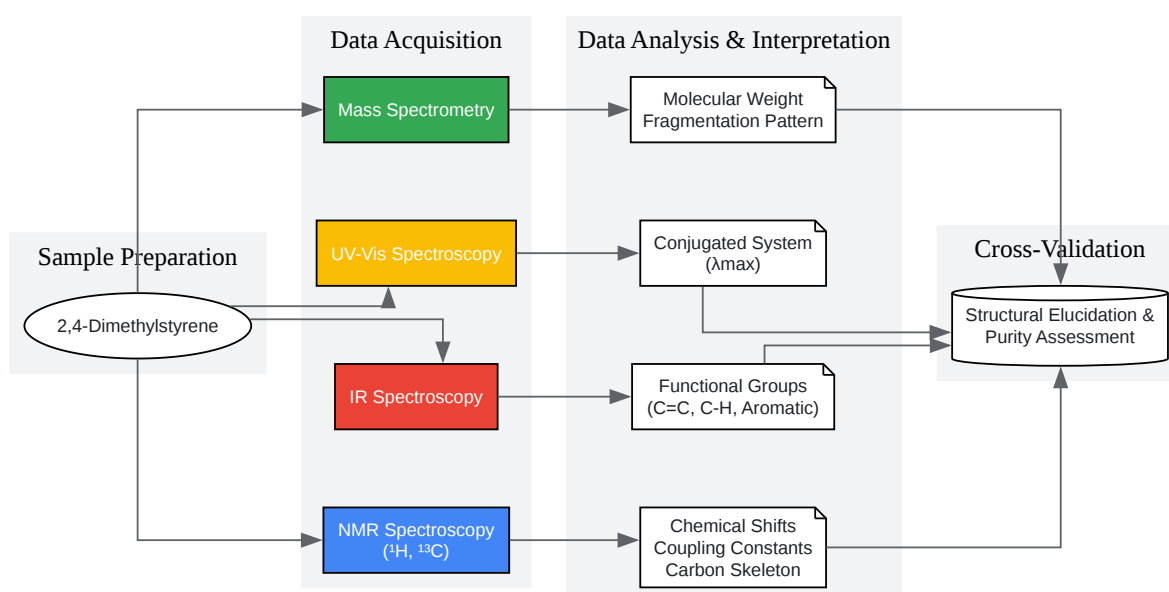
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2,4-Dimethylstyrene** in a volatile organic solvent such as methanol or acetonitrile (e.g., ~100 $\mu\text{g/mL}$).[\[15\]](#)
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for small, volatile molecules.[\[16\]](#)[\[17\]](#)
- Data Acquisition:
 - Introduce the sample into the ion source. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[\[16\]](#)
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

- A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of **2,4-Dimethylstyrene** using multiple spectroscopic techniques.



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Caption: Workflow for the spectroscopic cross-validation of **2,4-Dimethylstyrene**.

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